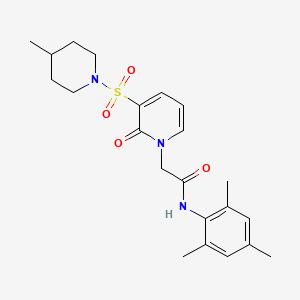

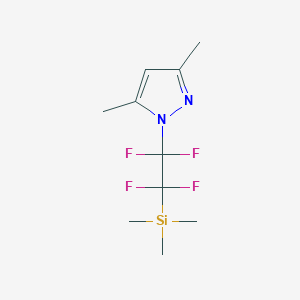

![molecular formula C13H21NO4 B2860484 2-(7-(叔丁氧羰基)-7-氮杂双环[2.2.1]庚烷-1-基)乙酸 CAS No. 2126162-28-3](/img/structure/B2860484.png)

2-(7-(叔丁氧羰基)-7-氮杂双环[2.2.1]庚烷-1-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid” is a complex organic molecule. It is related to the synthesis of sitafloxacin, a broad-spectrum quinolone antibacterial agent . Sitafloxacin has been used clinically for treating serious intractable infectious diseases .

Synthesis Analysis

The synthesis of this compound involves a method for synthesizing (7S) -5-azaspiro [2.4] heptane-7-yl tert-butyl carbamate .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a bicyclic system with a tert-butoxycarbonyl group and an acetic acid moiety . The exact structure would require more specific information or computational analysis to determine.科学研究应用

Asymmetric Synthesis

The compound’s structure is conducive to asymmetric synthesis , which is crucial for creating enantiomerically pure substances. This application is particularly relevant in pharmaceutical research, where the chirality of a drug can affect its efficacy and safety .

Organocatalysis

It serves as an organocatalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions without the need for metal catalysts makes it valuable for green chemistry applications .

Natural Product Synthesis

This compound is used in the synthesis of natural product analogs . Its bicyclic structure is a key feature in many natural compounds, and manipulating it can lead to new substances with potential biological activities .

Phase-Transfer Catalysis

In phase-transfer catalysis , this compound can help transfer a reactant from one phase into another where the reaction occurs. This is particularly useful in reactions that are otherwise slow or yield poor results .

Michael Addition Reactions

The compound is involved in Michael addition reactions , which are fundamental in constructing complex organic molecules. It can act as a precursor for nucleophilic addition to α,β-unsaturated carbonyl compounds .

Enantioselective Fluorination

It has applications in enantioselective fluorination of organic compounds. This process is important for introducing fluorine atoms into molecules in a controlled manner, which is significant in medicinal chemistry .

作用机制

Target of Action

Similar compounds have been found to inhibit rho-associated protein kinase

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, the compound is stable at room temperature . .

属性

IUPAC Name |

2-[7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptan-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-4-6-13(14,7-5-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWMQESGLQCPKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1(CC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

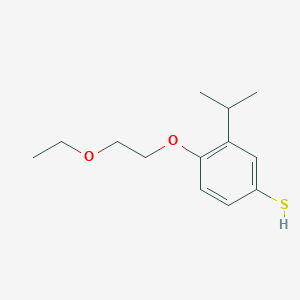

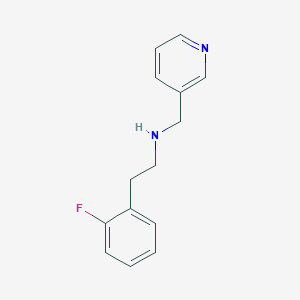

![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)

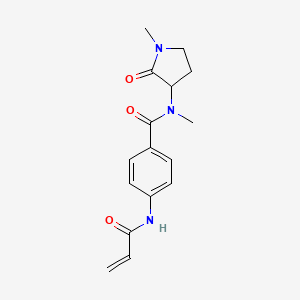

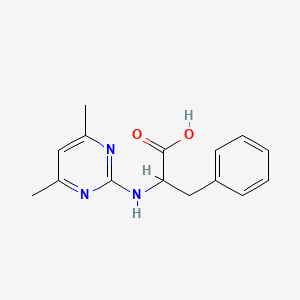

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860407.png)

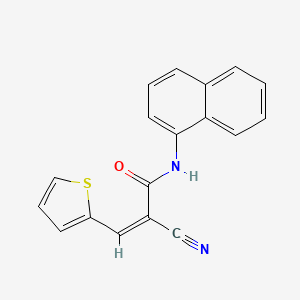

![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)

![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)

![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)

![2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide](/img/structure/B2860423.png)